1,3-Dioxolo[4,5-B]pyridin-7-amine
Description
1,3-Dioxolo[4,5-B]pyridin-7-amine is a bicyclic heterocyclic compound characterized by a pyridine ring fused with a 1,3-dioxole moiety at the 4,5-positions.
Properties
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-4-1-2-8-6-5(4)9-3-10-6/h1-2H,3H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMUWLMKDXWKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(C=CN=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663708 | |
| Record name | 2H-[1,3]Dioxolo[4,5-b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692061-13-5 | |
| Record name | 2H-[1,3]Dioxolo[4,5-b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,3-Dioxolo[4,5-B]pyridin-7-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its significance in medicinal chemistry.
- IUPAC Name : this compound
- CAS Number : 692061-13-5
- Molecular Formula : C7H6N2O2
- Molecular Weight : 150.13 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's structure allows it to bind effectively to enzymes and receptors, influencing cellular pathways such as:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors, impacting signal transduction processes.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that compounds with this scaffold could induce apoptosis in cancer cell lines through the inhibition of cyclin-dependent kinases (CDKs) .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies revealed its effectiveness against various bacterial strains, suggesting potential applications in combating resistant infections .
Case Study 1: Anticancer Efficacy
A recent study synthesized several derivatives of this compound and evaluated their antiproliferative effects on human cancer cell lines. The findings indicated that certain derivatives significantly reduced cell viability by inducing apoptosis and necrosis .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 15 | CDK1 inhibition |
| Compound B | 30 | Apoptosis induction |
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The results highlighted its bactericidal effect with minimal inhibitory concentrations (MIC) ranging from 15.625 to 62.5 µM against Staphylococcus aureus .
| Bacterial Strain | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 | Bactericidal |
| Escherichia coli | 62.5 | Bacteriostatic |
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications at specific positions can enhance or diminish its efficacy. For example:
- Substituents at the nitrogen atom can influence binding affinity to target proteins.
- Functional groups on the dioxole ring can affect solubility and bioavailability.
Comparison with Similar Compounds
The following analysis compares 1,3-Dioxolo[4,5-B]pyridin-7-amine with structurally related compounds, focusing on molecular architecture, substituent effects, and inferred properties.
Structural Features and Substitution Patterns
Key Observations :
- Core Heterocycles : Unlike pyrazolo-pyrimidine or triazolo-pyrimidine derivatives (e.g., compounds 14b and 35a–e), this compound features a pyridine-dioxole fusion, which reduces aromatic nitrogen content but introduces oxygen atoms. This likely enhances polarity and hydrogen-bonding capacity compared to nitrogen-rich analogs .
- Substituent Effects : Fluorinated derivatives (e.g., 35b ) exhibit increased lipophilicity and metabolic stability due to fluorine’s electronegativity. In contrast, the dioxolo group in the target compound may improve aqueous solubility but reduce membrane permeability.
Physicochemical and Spectral Properties
- This compound : Predicted to show IR absorption for NH2 (~3330 cm⁻¹, similar to compound 14b ) and ether linkages (~1250–1050 cm⁻¹). NMR signals for the dioxole protons would likely appear downfield (δ 5.0–6.0 ppm) due to electron-withdrawing oxygen atoms.
- Pyrazolo-pyrimidine Analogs : Compounds like 14b and 35b display distinct NH2 peaks in NMR (δ ~5.6 ppm) and aromatic proton splitting patterns (δ 6.8–8.6 ppm). Fluorine substituents in 35b generate unique 19F NMR shifts and enhanced MS fragmentation patterns.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
